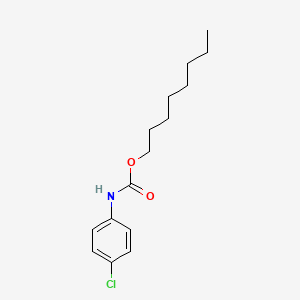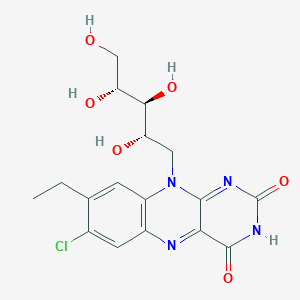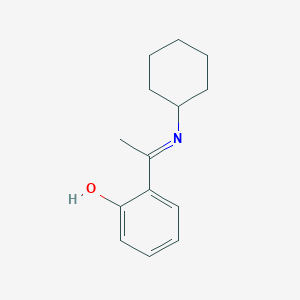
Tris(4-(dimethylamino)phenyl)silanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(4-(dimethylamino)phenyl)silanol is an organosilicon compound with the molecular formula C24H31N3OSi It is characterized by the presence of three 4-(dimethylamino)phenyl groups attached to a central silicon atom, which is also bonded to a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-(dimethylamino)phenyl)silanol typically involves the reaction of 4-(dimethylamino)phenylmagnesium bromide with silicon tetrachloride, followed by hydrolysis. The reaction can be summarized as follows:
-
Formation of Grignard Reagent: : [ \text{4-(dimethylamino)phenyl bromide} + \text{Mg} \rightarrow \text{4-(dimethylamino)phenylmagnesium bromide} ]
-
Reaction with Silicon Tetrachloride: : [ \text{4-(dimethylamino)phenylmagnesium bromide} + \text{SiCl}_4 \rightarrow \text{Tris(4-(dimethylamino)phenyl)silane} ]
-
Hydrolysis: : [ \text{Tris(4-(dimethylamino)phenyl)silane} + \text{H}_2\text{O} \rightarrow \text{this compound} ]
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Tris(4-(dimethylamino)phenyl)silanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanone derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The hydroxyl group can participate in condensation reactions to form siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic conditions.
Condensation: Acid or base catalysts are often employed to facilitate the formation of siloxane bonds.
Major Products
Oxidation: Silanone derivatives.
Substitution: Various substituted silanol compounds.
Condensation: Siloxane polymers.
Wissenschaftliche Forschungsanwendungen
Tris(4-(dimethylamino)phenyl)silanol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Potential use in the development of bioactive molecules and as a probe for studying biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Tris(4-(dimethylamino)phenyl)silanol depends on its application. In general, the compound can interact with various molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding. The dimethylamino groups can participate in electron-donating interactions, while the hydroxyl group can form hydrogen bonds with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(4-methoxyphenyl)silanol
- Tris(4-biphenylyl)silanol
- Tris(2,4,6-trimethylphenyl)silanol
Uniqueness
Tris(4-(dimethylamino)phenyl)silanol is unique due to the presence of dimethylamino groups, which impart distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring specific electronic interactions and chemical stability.
Eigenschaften
CAS-Nummer |
1521-20-6 |
|---|---|
Molekularformel |
C24H31N3OSi |
Molekulargewicht |
405.6 g/mol |
IUPAC-Name |
4-[bis[4-(dimethylamino)phenyl]-hydroxysilyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C24H31N3OSi/c1-25(2)19-7-13-22(14-8-19)29(28,23-15-9-20(10-16-23)26(3)4)24-17-11-21(12-18-24)27(5)6/h7-18,28H,1-6H3 |
InChI-Schlüssel |
PUDXFEVJPREIGF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



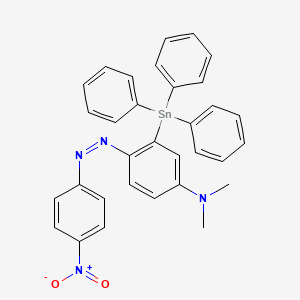
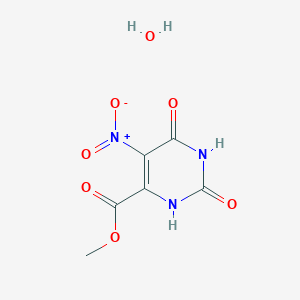

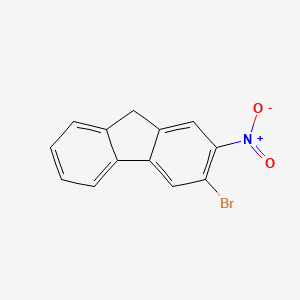
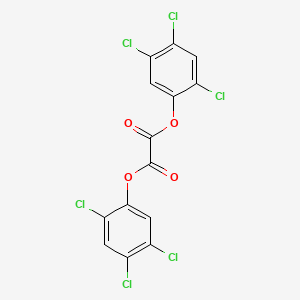
![[4-(Benzoyloxymethyl)-2,2-dimethyl-3a,4,8,8a-tetrahydro-[1,3]dioxolo[4,5-e][1,3]dioxepin-8-yl]methyl benzoate](/img/structure/B11948659.png)
![1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B11948660.png)

